3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-6-fluoro-1-methylquinolin-4(1H)-one
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Overview
Description
3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-6-fluoro-1-methylquinolin-4(1H)-one is a synthetic organic compound that belongs to the class of quinolone derivatives. This compound is characterized by the presence of a quinoline core substituted with a 4-chlorophenyl group, a 1,2,4-oxadiazole ring, and a fluorine atom. It is of interest in various fields of scientific research due to its unique structural features and potential biological activities.
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with oxidative and inflammatory pathways . More research is needed to identify the specific targets of this compound.
Mode of Action
Compounds with similar structures have been shown to modulate oxidative and inflammatory responses
Biochemical Pathways
The compound is likely to affect oxidative and inflammatory pathways based on the properties of similar compounds . These pathways play crucial roles in various physiological processes, including immune response and cellular stress response. Alterations in these pathways can have significant downstream effects, potentially influencing a wide range of biological functions.
Result of Action
Based on the properties of similar compounds, it may have potential antioxidant and anti-inflammatory effects
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-6-fluoro-1-methylquinolin-4(1H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting a suitable hydrazide with a nitrile in the presence of an acid catalyst.
Quinoline core synthesis: The quinoline core can be synthesized through a Friedländer reaction, which involves the condensation of an aniline derivative with a ketone.
Coupling reactions: The final step involves coupling the 1,2,4-oxadiazole ring with the quinoline core, typically using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.
Chemical Reactions Analysis
Types of Reactions
3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-6-fluoro-1-methylquinolin-4(1H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Scientific Research Applications
3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-6-fluoro-1-methylquinolin-4(1H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Studied for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
3-(4-chlorophenyl)-1H-pyrazol-5-amine: A pyrazole derivative with potential biological activities.
3-(4-chlorophenyl)-1H-benzo[f]indazole: A benzoindazole derivative used in research.
Uniqueness
3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-6-fluoro-1-methylquinolin-4(1H)-one is unique due to its combination of a quinoline core with a 1,2,4-oxadiazole ring and a fluorine atom. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Biological Activity
The compound 3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-6-fluoro-1-methylquinolin-4(1H)-one is a derivative of quinoline that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, focusing on its anticancer and antimicrobial properties, supported by data tables and relevant case studies.
Chemical Structure
The molecular structure of the compound can be represented as follows:
- Molecular Formula : C18H14ClN3O2
- IUPAC Name : this compound
Anticancer Activity
Recent studies have demonstrated that derivatives of quinoline exhibit significant anticancer properties. The compound under review has been evaluated against various cancer cell lines, with promising results.
Table 1: Anticancer Activity Overview
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
COLO205 (Colorectal) | 0.32 | Induces apoptosis and inhibits cell proliferation |
H460 (Lung) | 0.89 | G2/M phase arrest through cyclin B1 downregulation |
Hep3B (Liver) | 7.85 | Microtubule polymerization inhibition |
In a study involving the COLO205 and H460 cell lines, the compound exhibited IC50 values of 0.32 µM and 0.89 µM respectively, indicating potent antiproliferative effects. The mechanism involves apoptosis induction and cell cycle arrest, primarily through the downregulation of cyclin-dependent kinases (CDKs) .
Antimicrobial Activity
The compound has also been assessed for its antimicrobial properties. Research indicates that quinoline derivatives can possess significant antibacterial activity against various strains of bacteria.
Table 2: Antimicrobial Activity Data
Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|
Methicillin-sensitive Staphylococcus aureus (MSSA) | ≤2 |
Methicillin-resistant Staphylococcus aureus (MRSA) | ≤4 |
Enterococcus spp. | 0.25 |
The compound demonstrated strong activity against both MSSA and MRSA strains, with MIC values indicating effective inhibition at low concentrations . This suggests a potential application in treating infections caused by resistant bacterial strains.
Case Studies
Several case studies highlight the biological efficacy of similar compounds:
- Study on Quinoline Derivatives : A series of quinoline derivatives were synthesized and tested for their anticancer properties. The results indicated that modifications to the quinoline core significantly enhanced their cytotoxicity against cancer cells .
- Antimicrobial Efficacy Evaluation : A comparative study was conducted on various quinoline derivatives against MRSA. Results showed that certain structural modifications led to improved antibacterial activity, suggesting a structure-activity relationship that could guide future synthesis .
Properties
IUPAC Name |
3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methylquinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClFN3O2/c1-23-9-14(16(24)13-8-12(20)6-7-15(13)23)18-21-17(22-25-18)10-2-4-11(19)5-3-10/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHVTUJCOZHFSSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)C2=C1C=CC(=C2)F)C3=NC(=NO3)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClFN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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